molecular formula C26H17ClN2O2S B15038881 (2Z,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15038881
M. Wt: 456.9 g/mol
InChI Key: STHQIMCZKDTVNE-KISRHMMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the furan, phenyl, and thiazolidinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with furan-2-carbaldehyde to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone core. The final step involves the cyclization of the intermediate with phenyl isothiocyanate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.

    Substitution: Amines, thiols; reactions often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group but different core structure.

    2-Thiophenemethylamine: Shares the thiophene moiety but differs in overall structure and properties.

Uniqueness

(2E,5E)-5-{[5-(3-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H17ClN2O2S

Molecular Weight

456.9 g/mol

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H17ClN2O2S/c27-19-9-7-8-18(16-19)23-15-14-22(31-23)17-24-25(30)29(21-12-5-2-6-13-21)26(32-24)28-20-10-3-1-4-11-20/h1-17H/b24-17+,28-26?

InChI Key

STHQIMCZKDTVNE-KISRHMMLSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)Cl)/S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)Cl)S2)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.